6-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
6-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with a unique structure that includes a benzoxazepine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization and methoxylation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and efficiency while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
6-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating biological pathways related to diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole hydrochloride
- 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
- 6-methoxy-1,2,3,4-tetrahydro-isoquinoline
Uniqueness
6-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its benzoxazepine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
2680533-35-9 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.